

An In-depth Technical Guide to 6-Benzylxypurine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **6-Benzylxypurine**

Cat. No.: **B160809**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzylxypurine, a purine derivative distinguished by a benzylxyl group at the 6-position of the purine core, is a compound of significant interest in medicinal chemistry and biochemical research.^[1] Its structural similarity to endogenous purines allows it to serve as a versatile intermediate in the synthesis of a wide array of biologically active molecules, including potential antiviral and anticancer agents.^[1] This guide provides a comprehensive overview of the physical and chemical properties of **6-Benzylxypurine**, detailed protocols for its synthesis and purification, and an exploration of its reactivity and applications, offering a critical resource for researchers in the field.

Physicochemical Properties

6-Benzylxypurine presents as a white to light yellow or green crystalline powder.^[2] A summary of its key physical properties is provided in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₀ N ₄ O	[2]
Molecular Weight	226.23 g/mol	[2]
Melting Point	171-175 °C	[2] [3]
Appearance	White to light yellow to green crystalline powder	[2]
Solubility	Insoluble in water, slightly soluble in ethanol. Soluble in methanol (30 mg/ml), 0.1N HCl (18.4 mg/ml), and water (11.2 mg/ml) for a related compound, suggesting some aqueous solubility under certain conditions. Miscible with a wide range of organic solvents like DMSO.	[4] [5] [6] [7]
CAS Number	57500-07-9	[2]

Synthesis of 6-Benzylxopurine

The synthesis of **6-Benzylxopurine** is most commonly achieved through the nucleophilic substitution of 6-chloropurine with benzyl alcohol. A robust and high-yield method utilizes phase-transfer catalysis, which avoids the need for preparing sodium benzylate and allows for simpler reaction conditions.[\[8\]](#)

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol describes the synthesis of **6-Benzylxopurine** from 6-chloropurine and benzyl alcohol in the presence of a phase-transfer catalyst.[\[8\]](#)

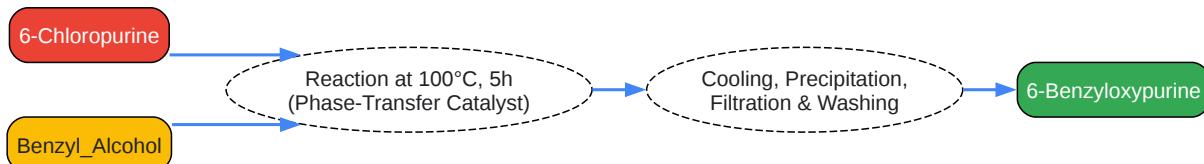
Materials:

- 6-Chloropurine
- Benzyl alcohol
- Potassium hydroxide (solid)
- Tetraoctylammonium bromide or Aliquat 336
- Cold water
- Acetic acid
- Methanol
- Ether

Procedure:

- In a reaction vessel, combine benzyl alcohol, solid potassium hydroxide, and the phase-transfer catalyst (tetraoctylammonium bromide or Aliquat 336). The molar ratio of 6-chloropurine to benzyl alcohol to potassium hydroxide to catalyst should be approximately 1:3:2:0.1.
- Stir the mixture vigorously at room temperature for 10 minutes.
- Add 6-chloropurine to the reaction mixture.
- Heat the mixture to 100°C and continue stirring for 5 hours.
- After 5 hours, cool the reaction mixture to room temperature.
- Dilute the mixture with cold water, followed by the addition of acetic acid and methanol to precipitate the product.
- Filter the solid precipitate.
- Wash the precipitate sequentially with water, methanol, and ether.

- Dry the resulting solid to obtain **6-Benzylxopurine**. This method typically yields around 60% of the desired product.[8]



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Caption: Synthesis workflow for **6-Benzylxopurine**.

Spectroscopic Characterization

The structural identity and purity of **6-Benzylxopurine** are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments within the molecule.

Expected Chemical Shifts:

- Purine protons (H-2 and H-8): These protons are expected to appear as singlets in the aromatic region, typically between δ 8.0 and 8.5 ppm.
- Benzyl protons: The five protons on the phenyl ring will likely appear as a multiplet in the range of δ 7.3-7.5 ppm. The two benzylic protons (-CH₂-) will present as a singlet further upfield, around δ 5.6 ppm.
- N-H proton: The N-H proton of the purine ring may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected Chemical Shifts:

- Purine carbons: The carbon atoms of the purine ring are expected to resonate in the range of δ 130-160 ppm.
- Benzyl carbons: The carbons of the phenyl ring will appear between δ 127-137 ppm. The benzylic carbon (-CH₂-) is expected around δ 68 ppm.

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

Expected Absorption Bands:

- N-H stretch: A broad absorption band is expected in the region of 3100-3400 cm^{-1} corresponding to the N-H bond of the purine ring.
- C-H aromatic stretch: Absorptions above 3000 cm^{-1} are characteristic of C-H bonds on the aromatic rings.
- C-H aliphatic stretch: Absorptions just below 3000 cm^{-1} correspond to the C-H bonds of the benzylic methylene group.
- C=N and C=C stretching: Multiple bands in the 1400-1600 cm^{-1} region are indicative of the purine and benzene ring systems.
- C-O stretch: An absorption band around 1200-1300 cm^{-1} is expected for the C-O ether linkage.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion Peak:

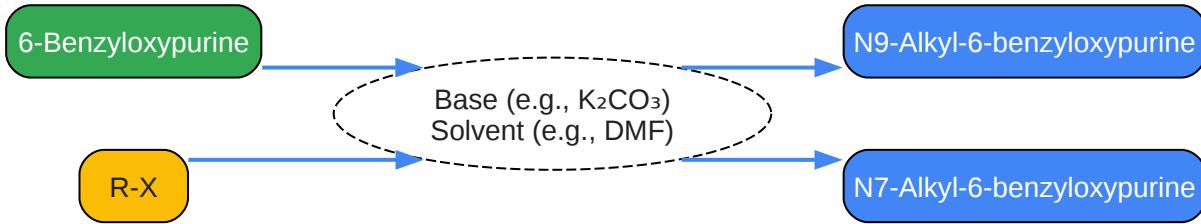
- The mass spectrum should show a molecular ion peak (M^+) at an m/z value corresponding to the molecular weight of **6-Benzylxypurine** (226.23).
- Fragmentation: Common fragmentation patterns would likely involve the loss of the benzyl group (m/z 91) or the benzyloxy group (m/z 107).

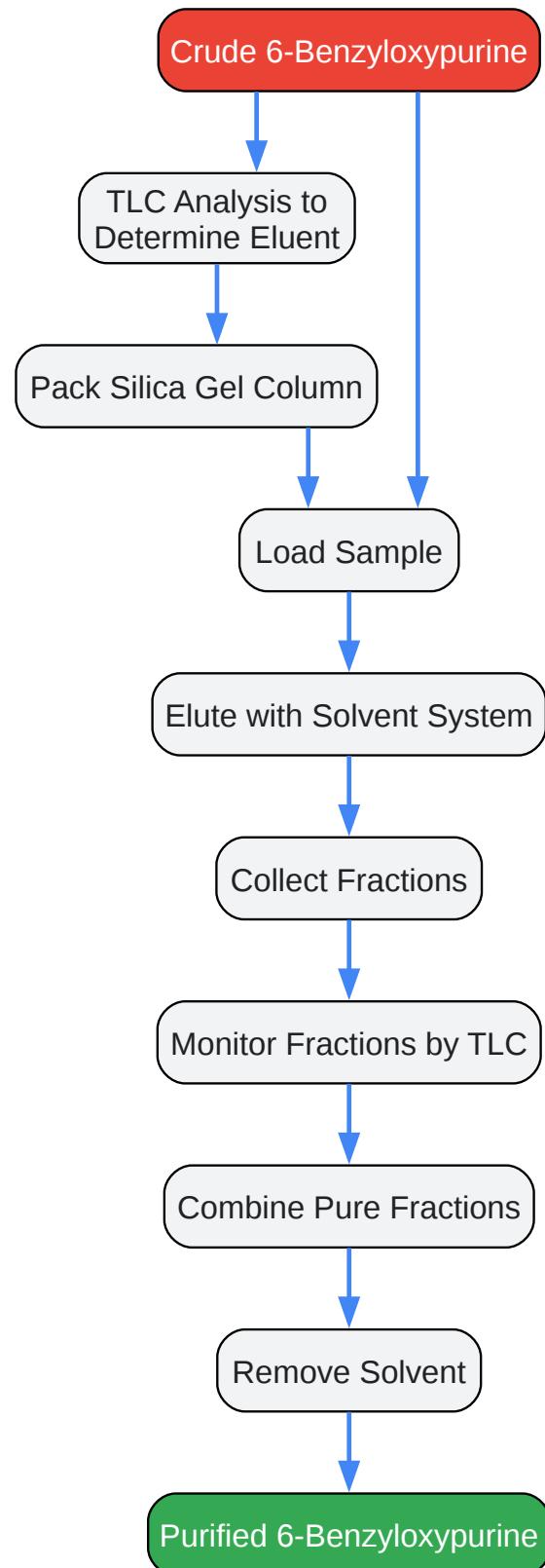
Chemical Reactivity and Applications

6-Benzylxypurine is a key intermediate in the synthesis of various purine derivatives. The benzyloxy group can be readily cleaved, and the purine core can undergo further modifications.

N-Alkylation

The nitrogen atoms of the purine ring, particularly at the N7 and N9 positions, are susceptible to alkylation. The reaction of **6-Benzylxypurine** with alkyl halides under phase-transfer conditions can lead to a mixture of N7- and N9-substituted products.^[8] This reactivity allows for the introduction of various functional groups to the purine core, enabling the synthesis of a diverse library of compounds for biological screening.



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